molecular formula C13H13NO2 B183757 N-(2-Hydroxyethyl)naphthalene-2-carboxamide CAS No. 78139-77-2

N-(2-Hydroxyethyl)naphthalene-2-carboxamide

Cat. No. B183757
Key on ui cas rn: 78139-77-2
M. Wt: 215.25 g/mol
InChI Key: NVTMNQAPQCERQB-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

To a mixture of 3.15 g (30 mmol) 2,2-dimethoxy-ethylamine and 40 mL dioxane is added 1.91 g (10 mmol) naphthalene-2-carbonyl chloride. After stirring overnight the solution is pored into 200 mL of ice water. Filtration yields the product in almost quantitative yield as a white solid.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:6]C)[CH2:4][NH2:5].[CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][C:9]=1[C:18](Cl)=[O:19]>O1CCOCC1>[OH:6][CH2:3][CH2:4][NH:5][C:18]([C:9]1[CH:10]=[CH:11][C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=1)=[O:19]

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.91 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
yields the product in almost quantitative yield as a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCCNC(=O)C1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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